molecular formula C15H19F2NO3S B2778682 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide CAS No. 898425-55-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide

Cat. No.: B2778682
CAS No.: 898425-55-3
M. Wt: 331.38
InChI Key: IZHGNYGWCGLJDM-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide is a complex organic compound characterized by its unique structure, which includes a difluorobenzamide moiety and a dioxidotetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms and the dioxidotetrahydrothiophene ring make it a versatile substrate for different chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, as well as to develop new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, such as polymers and coatings.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide stands out due to its difluorobenzamide structure and the presence of the dioxidotetrahydrothiophene ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,6-difluoro-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3S/c1-10(2)8-18(11-6-7-22(20,21)9-11)15(19)14-12(16)4-3-5-13(14)17/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHGNYGWCGLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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